molecular formula C17H27NO2S B10962125 4-tert-butyl-N-(4-methylcyclohexyl)benzenesulfonamide

4-tert-butyl-N-(4-methylcyclohexyl)benzenesulfonamide

Cat. No.: B10962125
M. Wt: 309.5 g/mol
InChI Key: XFVJVDSPOIWQHG-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE: shares similarities with other sulfonamides, such as:

Uniqueness

The uniqueness of 4-(TERT-BUTYL)-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE lies in its specific structural features, such as the tert-butyl and methylcyclohexyl groups. These groups can influence the compound’s physical and chemical properties, making it suitable for specific applications that other sulfonamides may not be able to fulfill.

Properties

Molecular Formula

C17H27NO2S

Molecular Weight

309.5 g/mol

IUPAC Name

4-tert-butyl-N-(4-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C17H27NO2S/c1-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(8-12-16)17(2,3)4/h7-8,11-13,15,18H,5-6,9-10H2,1-4H3

InChI Key

XFVJVDSPOIWQHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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